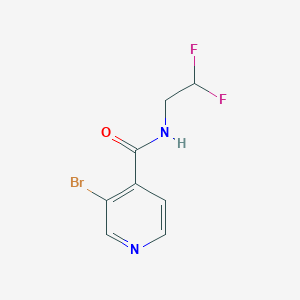
3-Bromo-N-(2,2-difluoroethyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(2,2-difluoroethyl)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an isonicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide typically involves the reaction of isonicotinic acid with 2,2-difluoroethylamine in the presence of a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
化学反应分析
Types of Reactions
3-Bromo-N-(2,2-difluoroethyl)isonicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted isonicotinamides, while oxidation can produce corresponding oxides or hydroxylated derivatives.
科学研究应用
3-Bromo-N-(2,2-difluoroethyl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism by which 3-Bromo-N-(2,2-difluoroethyl)isonicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine and difluoroethyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of an isonicotinamide moiety.
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: Contains a pyrazole ring instead of an isonicotinamide moiety.
Uniqueness
3-Bromo-N-(2,2-difluoroethyl)isonicotinamide is unique due to the presence of both bromine and difluoroethyl groups, which confer distinct chemical properties and reactivity. Its isonicotinamide moiety also differentiates it from other similar compounds, providing unique biological and chemical characteristics.
属性
IUPAC Name |
3-bromo-N-(2,2-difluoroethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2N2O/c9-6-3-12-2-1-5(6)8(14)13-4-7(10)11/h1-3,7H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXAESNGYGKTOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171940.png)
![4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171944.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)



